Calycopterin (5,4'-dihydroxy-3,6,7,8-tetramethoxyflavone) is a specialized polymethoxyflavone distinguished by its highly substituted tetramethoxy core and specific hydroxyl placements at the C5 and C4' positions. Unlike broadly active, unmethylated flavonoids such as quercetin or rutin, which often suffer from poor lipophilicity and low cellular membrane permeability, calycopterin’s methoxylated structure significantly enhances its bioavailability and passive cellular uptake[1]. In industrial and pharmaceutical research procurement, this compound is prioritized as a high-value precursor and reference standard for targeted oncology formulations, particularly where a precise balance of lipoid and aqueous solubility is required to overcome the formulation challenges of fully permethylated analogs [2].
Substituting calycopterin with generic flavonoids or closely related polymethoxyflavones (like tangeretin or casticin) fundamentally alters the material's physicochemical stability and biological selectivity. The specific presence of the C5-hydroxyl group in calycopterin forms a critical intramolecular hydrogen bond (IHB) with the C4 carbonyl, stabilizing the molecular scaffold and preserving its lipophilic properties during processing [1]. Furthermore, fully permethylated analogs lack the necessary polar hydroxyl groups, leading to extreme aqueous insolubility that complicates downstream formulation. In biological assays, generic substitution fails because calycopterin exhibits a highly specific, hormone-dependent cytotoxicity profile and unique apoptotic triggering mechanisms—such as selective Bax/Bcl2 upregulation in triple-negative breast cancer lines—that are not replicated by broader-spectrum or differently substituted methoxyflavones [2].
In comparative in-vitro viability assays, calycopterin demonstrates a highly selective apoptotic effect compared to baseline chemotherapeutic toxicity. When applied to human prostate cancer cells for 48 hours, calycopterin reduced cancer cell viability to approximately 50%, whereas identical treatment concentrations applied to healthy human umbilical vein endothelial cells (HUVEC) caused no significant reduction in cell viability [1].
| Evidence Dimension | Cell Viability Reduction (48h) |
| Target Compound Data | ~50% viability in prostate cancer cells |
| Comparator Or Baseline | Healthy HUVEC cells (>90% viability maintained) |
| Quantified Difference | >40% differential in cell survival between cancerous and healthy baseline cells |
| Conditions | In-vitro MTT assay, 48h incubation |
This high selectivity makes calycopterin an optimal procurement choice for developing targeted oncology therapies that require a maximized therapeutic window with minimal baseline cytotoxicity.
Calycopterin acts as a potent inducer of apoptosis in specific cancer models, significantly outperforming vehicle-treated baselines. In HepG2 human hepatoblastoma cells, treatment with 50 µM calycopterin for 24 hours increased the population of late apoptotic cells from a baseline of 0.87% to 37.91% [1]. Furthermore, dose-dependent application up to 200 µM achieved a maximum inhibition of cell growth and survival of approximately 61% [1].
| Evidence Dimension | Late Apoptotic Cell Population |
| Target Compound Data | 37.91% late apoptotic cells at 50 µM |
| Comparator Or Baseline | Vehicle-treated control (0.87%) |
| Quantified Difference | 43.5-fold increase in late apoptotic cell population |
| Conditions | HepG2 cell line, 24h incubation, flow cytometry analysis |
Provides researchers with a highly efficient, fast-acting apoptotic trigger for hepatoblastoma disease modeling and anti-cancer drug screening workflows.
Calycopterin exhibits distinct, pathway-specific efficacy depending on the receptor status of the target cells, making it non-interchangeable with broad-spectrum flavonoids. In comparative gene expression analyses, calycopterin significantly increased the Bax/Bcl2 apoptotic ratio and upregulated caspase-3 expression in aggressive MDA-MB-231 (triple-negative) breast cancer cells, whereas no such changes were observed in the ER-positive MCF7 cell line [1].
| Evidence Dimension | Apoptotic Gene Expression (Bax/Bcl2 and Caspase-3) |
| Target Compound Data | Significant upregulation in MDA-MB-231 (TNBC) cells |
| Comparator Or Baseline | MCF7 (ER-positive) cells (No change observed) |
| Quantified Difference | Complete differential activation of the Bax/Bcl2 apoptotic pathway based on cell receptor status |
| Conditions | Gene expression analysis following calycopterin treatment in breast cancer cell lines |
Validates the compound as a specialized, highly specific precursor for developing treatments against chemotherapy-resistant, triple-negative breast cancer subtypes.
Calycopterin's specific substitution pattern provides a critical advantage in formulation stability and cellular uptake compared to fully permethylated or unmethylated flavonoids. The presence of the C5-hydroxyl group forms a strong intramolecular hydrogen bond (IHB) with the C4 carbonyl, which stabilizes the molecular scaffold and preserves its lipophilic properties, preventing the extreme aqueous insolubility seen in hexamethylated analogs [1]. Biologically, this structurally stabilized lipophilicity translates to targeted efficacy, demonstrating an IC50 of 116.5 µM in hormone-dependent LNCaP cells, compared to 235.0 µM in androgen-independent DU145 cells [1].
| Evidence Dimension | Cytotoxicity IC50 and Scaffold Stability |
| Target Compound Data | IC50 116.5 µM (LNCaP) with IHB-stabilized lipophilicity |
| Comparator Or Baseline | DU145 cells (IC50 235.0 µM) and fully permethylated analogs (lacking IHB) |
| Quantified Difference | 2.01-fold higher potency in LNCaP cells, with maintained formulation viability via IHB |
| Conditions | Physicochemical profiling and 48h in-vitro assay |
Ensures the compound maintains the necessary balance of lipoid and aqueous solubility for effective formulation, while providing selective efficacy for precision medicine applications.
Due to its high therapeutic window—selectively reducing prostate cancer cell viability to ~50% while maintaining >90% viability in healthy HUVEC cells—calycopterin is an ideal active pharmaceutical ingredient (API) precursor for developing targeted anti-cancer therapeutics with minimized baseline toxicity [1].
Because it specifically upregulates the Bax/Bcl2 apoptotic ratio and caspase-3 in MDA-MB-231 cells but not in ER-positive MCF7 cells, it is the preferred reference standard and lead compound for TNBC-specific pathway investigations [2].
Its ability to rapidly increase late apoptotic cell populations (a 43.5-fold increase at 50 µM within 24 hours) makes it highly effective as a positive control or active agent in in-vitro hepatoblastoma drug screening assays[3].
Leveraging its unique 5,4'-dihydroxy-3,6,7,8-tetramethoxy structure, calycopterin serves as a critical benchmark material in pharmacokinetic studies evaluating how intramolecular hydrogen bonding (IHB) and partial methoxylation balance lipophilicity and aqueous solubility compared to fully permethylated or unmethylated flavonoids [4].